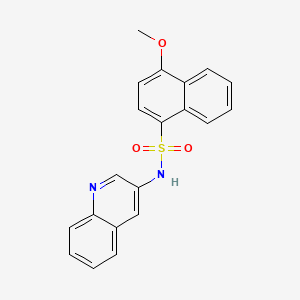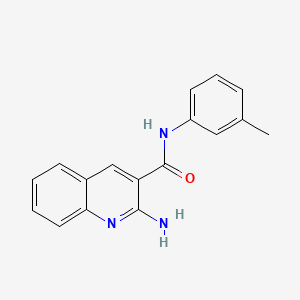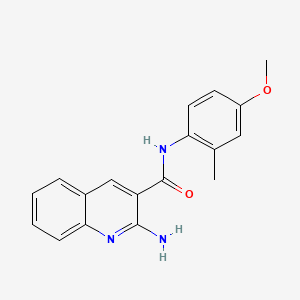
HUMAN BETACELLULIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human betacellulin is a protein encoded by the BTC gene located on chromosome 4 at locus 4q13-q21 . It is a member of the epidermal growth factor family and functions as a ligand for the epidermal growth factor receptor . Initially identified as a mitogen, betacellulin plays a significant role in the growth and differentiation of various cell types, including pancreatic beta cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Betacellulin can be synthesized using recombinant DNA technology. The gene encoding betacellulin is inserted into a suitable expression vector, which is then introduced into host cells such as Escherichia coli or mammalian cells . The host cells are cultured under optimal conditions to express the betacellulin protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: In industrial settings, large-scale production of betacellulin involves the use of bioreactors to culture the host cells expressing the protein . The cells are harvested, and the betacellulin is extracted and purified using a series of chromatographic steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Betacellulin primarily undergoes binding interactions with epidermal growth factor receptors (ErbBs), including ErbB-1, ErbB-2, ErbB-3, and ErbB-4 . These interactions lead to the activation of downstream signaling pathways that promote cell proliferation and differentiation .
Common Reagents and Conditions: The binding of betacellulin to its receptors typically occurs under physiological conditions, with optimal activity observed at neutral pH and body temperature . Specific inhibitors such as AG1478 and AG825 can block the activity of ErbB-1 and ErbB-2, respectively .
Major Products Formed: The primary outcome of betacellulin-receptor interactions is the activation of signaling pathways that lead to cellular responses such as DNA synthesis, cell cycle progression, and increased expression of insulin receptor substrate-2 .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, betacellulin is used as a model protein to study protein-receptor interactions and the effects of growth factors on cellular processes .
Biology: Betacellulin plays a crucial role in the differentiation and proliferation of pancreatic beta cells, making it a valuable tool in diabetes research .
Medicine: Betacellulin has therapeutic potential in the treatment of diabetes by promoting the regeneration of beta cells . It is also being investigated for its role in wound healing and tissue repair .
Industry: In the biotechnology industry, betacellulin is used in the development of cell culture media and as a component in regenerative medicine products .
Wirkmechanismus
Betacellulin exerts its effects by binding to epidermal growth factor receptors, leading to the activation of downstream signaling pathways such as the MAPK cascade and the PI3K/AKT pathway . These pathways promote cell proliferation, differentiation, and survival . Betacellulin also increases the expression of insulin receptor substrate-2, which is crucial for beta cell function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Epidermal growth factor (EGF)
- Transforming growth factor-alpha (TGF-α)
- Heparin-binding EGF-like growth factor (HB-EGF)
Uniqueness: While all these compounds are members of the epidermal growth factor family and share similar receptor-binding properties, betacellulin is unique in its potent mitogenic effects on pancreatic beta cells and its potential therapeutic applications in diabetes .
Eigenschaften
CAS-Nummer |
163150-12-7 |
|---|---|
Molekularformel |
C10H8FNO2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B1170966.png)


